(S)-(+)-alpha-Methoxyphenylacetic acid is valued for its ability to introduce a specific chiral center into a target molecule. This chiral center can influence the molecule's biological properties, making it a valuable tool in various research fields.
The key features of (S)-(+)-alpha-Methoxyphenylacetic acid’s structure include (refer to SMILES string and InChI key provided by Sigma-Aldrich []):
The spatial arrangement around the stereocenter defines the (S) enantiomer. This specific configuration is crucial for its use in asymmetric synthesis [].
(S)-(+)-alpha-Methoxyphenylacetic acid serves as a valuable starting material for various organic syntheses. Here's an example:
Data on other properties like boiling point and stability are not readily available.
(S)-(+)-alpha-Methoxyphenylacetic acid itself doesn't possess known biological activity. However, its chiral (S) configuration allows it to direct the stereochemistry of newly formed bonds during organic synthesis. This property is particularly useful for creating molecules with specific spatial arrangements, which can be critical for their biological function [].
Irritant